molecular formula C10H18N4O3 B6241337 rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans CAS No. 859854-74-3

rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans

Katalognummer B6241337
CAS-Nummer: 859854-74-3
Molekulargewicht: 242.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans (RtbAHP) is a synthetic compound with a variety of applications in scientific research. It is a novel compound that has been studied for its potential therapeutic effects in many areas, including cancer, cardiovascular diseases, and metabolic disorders. RtbAHP is a versatile compound with a wide range of uses in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

RtbAHP has been studied for its potential therapeutic effects in many areas, including cancer, cardiovascular diseases, and metabolic disorders. It has also been studied for its potential use as an imaging agent, as a drug delivery vehicle, and as an enzyme inhibitor. Additionally, RtbAHP has been studied for its potential use in the development of new drugs, as well as for its potential use in the treatment of various diseases.

Wirkmechanismus

RtbAHP has been shown to act as an enzyme inhibitor, blocking the activity of certain enzymes involved in the metabolism of drugs and other compounds. Specifically, RtbAHP has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, RtbAHP has been shown to inhibit the activity of other enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
RtbAHP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the size of tumors in animal models. Additionally, RtbAHP has been shown to reduce inflammation and oxidative stress, as well as to reduce the risk of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

RtbAHP has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and can be stored for extended periods of time. Additionally, RtbAHP is a relatively safe compound with minimal toxicity. However, RtbAHP has several limitations for use in laboratory experiments. It is a relatively expensive compound, and its effects may vary depending on the experimental conditions.

Zukünftige Richtungen

The potential future directions for RtbAHP include further research into its therapeutic effects in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. Additionally, further research into its potential as an imaging agent and a drug delivery vehicle is warranted. Additionally, further research into its potential use as an enzyme inhibitor and its potential use in the development of new drugs is also needed. Finally, further research into its biochemical and physiological effects is needed in order to better understand its potential therapeutic effects.

Synthesemethoden

RtbAHP is synthesized using a three-step process. The first step involves the reaction of 4-azido-3-hydroxypiperidine-1-carboxylic acid (AHPC) with tert-butyl bromide in the presence of a base. This reaction produces the intermediate 4-azido-3-hydroxypiperidine-1-carboxylate, trans-tert-butyl ester (AHPC-t-Bu). The second step involves the reaction of AHPC-t-Bu with sodium azide in the presence of a base. This reaction produces the final product, RtbAHP.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans involves the protection of the hydroxyl group, followed by the introduction of the azido group and the tert-butyl group. The stereochemistry of the piperidine ring must be carefully controlled to obtain the desired trans isomer.", "Starting Materials": [ "3-hydroxypiperidine", "tert-butyl chloroformate", "sodium azide", "triethylamine", "dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Protection of the hydroxyl group with tert-butyl chloroformate in the presence of triethylamine and dimethylformamide", "Introduction of the azido group by reaction with sodium azide in the presence of triethylamine and dimethylformamide", "Reduction of the azido group to the amine using hydrogen gas and palladium on carbon catalyst", "Formation of the trans isomer by careful control of the stereochemistry during the introduction of the tert-butyl group using tert-butyl magnesium chloride", "Removal of the protecting group with hydrochloric acid in diethyl ether", "Neutralization of the acid with sodium bicarbonate", "Extraction of the product with diethyl ether", "Drying of the organic layer with magnesium sulfate", "Filtration and concentration of the product", "Purification of the product by column chromatography" ] }

CAS-Nummer

859854-74-3

Produktname

rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans

Molekularformel

C10H18N4O3

Molekulargewicht

242.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.